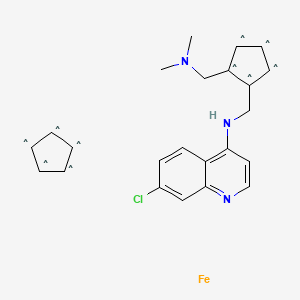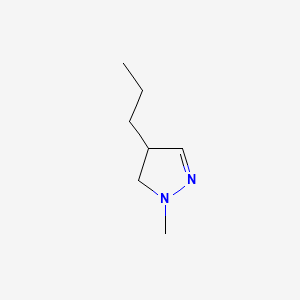
1H-1,2,4-Triazolium,4-amino-1-(carboxymethyl)-,innersalt(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazolium, 4-amino-1-(carboxymethyl)-, innersalt (9CI) is a chemical compound belonging to the triazolium family. Triazolium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by the presence of a triazolium ring with an amino group and a carboxymethyl group, forming an inner salt structure.
準備方法
The synthesis of 1H-1,2,4-Triazolium, 4-amino-1-(carboxymethyl)-, innersalt (9CI) involves several steps. One common method includes the reaction of 4-amino-1H-1,2,4-triazole with chloroacetic acid under controlled conditions. The reaction typically requires a solvent such as water or ethanol and may involve heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1H-1,2,4-Triazolium, 4-amino-1-(carboxymethyl)-, innersalt (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
1H-1,2,4-Triazolium, 4-amino-1-(carboxymethyl)-, innersalt (9CI) has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its role in developing new drugs for treating various diseases.
Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1H-1,2,4-Triazolium, 4-amino-1-(carboxymethyl)-, innersalt (9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target molecule. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death.
類似化合物との比較
1H-1,2,4-Triazolium, 4-amino-1-(carboxymethyl)-, innersalt (9CI) can be compared with other similar compounds, such as:
4-Amino-1-methyl-1,2,4-triazolium iodide: This compound has a similar triazolium ring structure but with a methyl group instead of a carboxymethyl group.
1H-1,2,4-Triazolium, 4-amino-1-methyl-, bromide: Another similar compound with a methyl group and bromide ion.
1H-1,2,4-Triazolium, 4-amino-1-dodecyl-, chloride: This compound features a longer alkyl chain (dodecyl) and a chloride ion. The uniqueness of 1H-1,2,4-Triazolium, 4-amino-1-(carboxymethyl)-, innersalt (9CI) lies in its specific functional groups and inner salt structure, which confer distinct chemical and biological properties.
特性
分子式 |
C4H8N4O2 |
|---|---|
分子量 |
144.13 g/mol |
IUPAC名 |
2-(4-amino-1,5-dihydro-1,2,4-triazol-1-ium-1-yl)acetate |
InChI |
InChI=1S/C4H8N4O2/c5-7-2-6-8(3-7)1-4(9)10/h2H,1,3,5H2,(H,9,10) |
InChIキー |
JNTRHHHYPSKHEX-UHFFFAOYSA-N |
正規SMILES |
C1[NH+](N=CN1N)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13833826.png)




![6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13833880.png)






